7-[(E)-But-2-enyl]-3,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
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Overview
Description
Triazines and tetrazines are special classes of heterocyclic compounds. They are building blocks and have provided a new dimension to the design of biologically important organic molecules .
Synthesis Analysis
The synthesis of similar compounds often involves azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle .Molecular Structure Analysis
The triazines have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens .Chemical Reactions Analysis
Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure and functional groups. For example, a related compound, ®-7-(benzyloxy)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]-triazine-6,8-dione, has a boiling point of 575.3±60.0 °C and a density of 1.43±0.1 g/cm3 .Scientific Research Applications
Syntheses and Antitumor Activity
Novel heterocycles such as purino[7,8-g]-6-azapteridines and [1,2,4]triazino[3,2-f]purines, which are chemically related to 7-[(E)-But-2-enyl]-3,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, have been synthesized and examined for their biological activities. Specifically, these compounds have been actively explored for their antitumor properties, with certain derivatives showing promising activity against P388 leukemia. However, their vascular relaxing effects were found to be minimal (Ueda et al., 1987).
Synthesis and Antiviral Activity
The synthesis of N-bridgehead guanine, guanosine, and guanosine monophosphate analogues of imidazo[1,2-a]-s-triazine, a structure similar to 7-[(E)-But-2-enyl]-3,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione, has been investigated. These compounds exhibit moderate antiviral activity, particularly against rhinoviruses, at non-toxic dosage levels (Kim et al., 1978).
Affinity and Pharmacological Evaluation
Research has also been conducted on arylpiperazine derivatives of 1,3-dimethyl-3,7-dihydro-purine-2,6-diones, which are structurally related to 7-[(E)-But-2-enyl]-3,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione. These compounds have been evaluated for their affinity and selectivity profile for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and have shown potential in displaying antidepressant- and anxiolytic-like activity (Chłoń-Rzepa et al., 2013).
Anticancer, Anti-HIV-1, and Antimicrobial Activity
Further research has been done on triazino and triazolo[4,3-e]purine derivatives, which are similar in structure to 7-[(E)-But-2-enyl]-3,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione. These derivatives have been synthesized and tested for their in vitro anticancer, anti-HIV, and antimicrobial activities. Certain compounds among these derivatives have exhibited considerable activity against melanoma, non-small lung cancer, and breast cancer, as well as moderate anti-HIV-1 activity (Ashour et al., 2012).
Crystal Structure Analysis
Studies have also involved the synthesis and crystal structure analysis of derivatives closely related to 7-[(E)-But-2-enyl]-3,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione. These analyses contribute significantly to understanding the molecular geometry and potential reactivity of these compounds, which is crucial for their application in scientific research (Qing-min et al., 2004).
Future Directions
properties
IUPAC Name |
7-[(E)-but-2-enyl]-3,9-dimethyl-1-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-5-7-9-20-14(23)12-13(19(4)16(20)24)17-15-21(12)10-11(3)18-22(15)8-6-2/h5-7H,2,8-10H2,1,3-4H3/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGWEMWGGXFMDY-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C(=O)C2=C(N=C3N2CC(=NN3CC=C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C(=O)C2=C(N=C3N2CC(=NN3CC=C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16620557 |
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